molecular formula C18H16F3N3O2 B6636580 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

Cat. No. B6636580
M. Wt: 363.3 g/mol
InChI Key: QWYDMKLPSQTUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has shown promising results in preclinical studies.

Mechanism of Action

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a selective inhibitor of a specific protein kinase called MAP4K4. MAP4K4 is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. This compound binds to the ATP-binding site of MAP4K4 and inhibits its activity, leading to the suppression of downstream signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in preclinical studies. In animal models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for MAP4K4, its potency, and its ability to penetrate the blood-brain barrier. However, there are also limitations to using this compound in lab experiments, including its cost, its stability, and its potential off-target effects.

Future Directions

There are several future directions for research on 6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide, including the identification of new therapeutic applications, the optimization of its pharmacological properties, and the development of combination therapies. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.

Synthesis Methods

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(trifluoromethyl)aniline with pyridine-2-carboxylic acid in the presence of a coupling agent, followed by the addition of pyrrolidine-1-carboxylic acid and a dehydrating agent. The multi-step synthesis method involves the synthesis of 6-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid, which is then coupled with 3-(trifluoromethyl)aniline using a coupling agent. The final product is obtained by treating the intermediate with a dehydrating agent.

Scientific Research Applications

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Preclinical studies have shown that this compound inhibits the activity of a specific protein kinase, which is involved in the regulation of cell growth and survival. This inhibition leads to the suppression of tumor growth and the reduction of inflammation in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)12-5-3-6-13(11-12)22-16(25)14-7-4-8-15(23-14)17(26)24-9-1-2-10-24/h3-8,11H,1-2,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYDMKLPSQTUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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